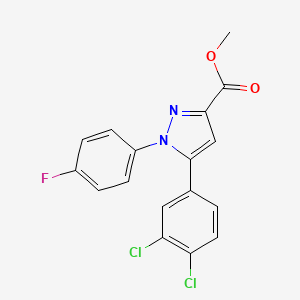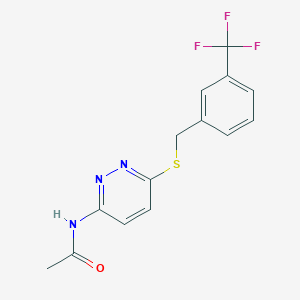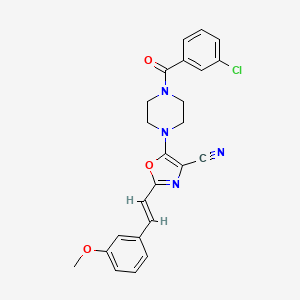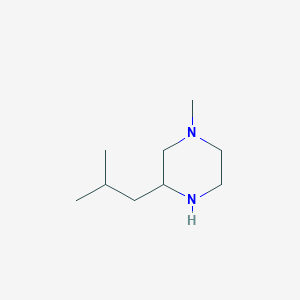
5-(3,4-diclorofenil)-1-(4-fluorofenil)-1H-pirazol-3-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, also known as MDPFPC, is a synthetic pyrazole carboxylate compound that has been studied for its potential applications in the fields of scientific research, drug development, and medical diagnosis. This compound has been evaluated for its biochemical and physiological effects, as well as its potential advantages and limitations for use in lab experiments.
Aplicaciones Científicas De Investigación
- Agentes Antiinflamatorios: Los investigadores han explorado el potencial antiinflamatorio de este compuesto debido a su parecido estructural con los fármacos antiinflamatorios no esteroideos (AINE). Puede inhibir las vías inflamatorias y proporcionar beneficios terapéuticos .
- Actividad Anticancerígena: Algunos estudios indican que este compuesto exhibe efectos citotóxicos contra las células cancerosas. Los investigadores están investigando su potencial como agente anticancerígeno .
Química Medicinal y Desarrollo de Fármacos
Mecanismo De Acción
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has been found to act as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This compound has been found to bind to the active site of the enzyme, which prevents it from breaking down acetylcholine and thus increases the amount of acetylcholine available for neurotransmission. In addition, methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has been found to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell proliferation.
Biochemical and Physiological Effects
methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has been studied for its potential biochemical and physiological effects. It has been found to increase the amount of acetylcholine available for neurotransmission, which can lead to improved memory, learning, and cognitive function. In addition, this compound has been found to inhibit the growth of cancer cells by blocking the activity of certain proteins involved in cell proliferation. Finally, methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has been studied for its potential to act as a neuroprotective agent, as it has been found to reduce oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has several potential advantages for use in lab experiments. This compound is relatively easy to synthesize, and can be produced in high yields. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a synthetic compound, and thus its effects may not be similar to those of natural compounds. Furthermore, it is important to consider the potential side effects of this compound when using it in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate. Further research could be conducted to explore its potential applications in the fields of drug development and medical diagnosis. Additionally, more studies could be conducted to evaluate its biochemical and physiological effects, as well as its potential advantages and limitations for use in lab experiments. Finally, further research could be conducted to explore its potential to act as a neuroprotective agent, as well as its potential to inhibit the growth of cancer cells.
Métodos De Síntesis
Methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can be synthesized via several methods, including the condensation of 4-fluoroaniline and 5-chloro-3-methylpyrazole-4-carboxylic acid in aqueous solution, the reaction of 4-fluoroaniline with 5-chloro-3-methylpyrazole-4-carboxylic acid in the presence of a base, and the reaction of 4-fluoroaniline with 5-chloro-3-methylpyrazole-4-carboxylic acid in the presence of a catalyst. These methods have been found to be effective in producing methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate in high yields.
Propiedades
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)-1-(4-fluorophenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2FN2O2/c1-24-17(23)15-9-16(10-2-7-13(18)14(19)8-10)22(21-15)12-5-3-11(20)4-6-12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJBCWUKNDGPFGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-6-propan-2-ylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamide](/img/structure/B2385457.png)


![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2385461.png)

![3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2385463.png)
![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385465.png)
![2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2385466.png)

